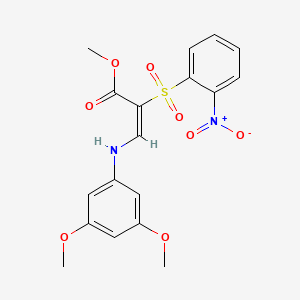

(E)-methyl 3-((3,5-dimethoxyphenyl)amino)-2-((2-nitrophenyl)sulfonyl)acrylate

Description

Properties

IUPAC Name |

methyl (E)-3-(3,5-dimethoxyanilino)-2-(2-nitrophenyl)sulfonylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O8S/c1-26-13-8-12(9-14(10-13)27-2)19-11-17(18(21)28-3)29(24,25)16-7-5-4-6-15(16)20(22)23/h4-11,19H,1-3H3/b17-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJOUJMVNDOYQHV-GZTJUZNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)N/C=C(\C(=O)OC)/S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 3-((3,5-dimethoxyphenyl)amino)-2-((2-nitrophenyl)sulfonyl)acrylate typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

Amination Reactions:

Esterification: The formation of the ester group through the reaction of an alcohol with an acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 3-((3,5-dimethoxyphenyl)amino)-2-((2-nitrophenyl)sulfonyl)acrylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

(E)-methyl 3-((3,5-dimethoxyphenyl)amino)-2-((2-nitrophenyl)sulfonyl)acrylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-methyl 3-((3,5-dimethoxyphenyl)amino)-2-((2-nitrophenyl)sulfonyl)acrylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzyme activity.

Modulating Receptor Activity: Interacting with cell surface receptors to influence cellular signaling pathways.

Altering Gene Expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Sulfonyl/Nitro Motifs

- Demonstrated antitumor activity in preclinical studies, suggesting the nitro group’s role in bioactivity .

- N-[2-[(2-Nitrophenyl)amino]ethyl]-2-[(3-thienylmethyl)thio]benzamid: Incorporates a thienylmethylthio group instead of sulfonyl acrylate. The thiophene ring enhances π-stacking interactions, which may improve binding to biological targets but reduce thermal stability in material science contexts .

Fluorinated Acrylate Derivatives

- 2-[ethyl[(perfluoro-C4-8-alkyl)sulfonyl]amino]ethyl acrylate polymers (e.g., CAS 68867-62-9): Fluorinated sulfonamide acrylates exhibit superior hydrophobicity and chemical resistance compared to the non-fluorinated target compound. However, perfluoroalkyl chains raise environmental concerns due to persistence and bioaccumulation, as noted in TRI chemical deletions . The target compound’s lack of fluorine may render it more biodegradable but less effective in water-repellent coatings .

Methacrylate and Polymer Analogues

- Higher thermal stability (decomposition >300°C) than the target compound, which likely degrades at lower temperatures due to nitro group instability .

- Polymers with 2-[methyl[(perfluoro-C4-8-alkyl)sulfonyl]amino]ethyl acrylate (CAS 306974-28-7): These polymers prioritize mechanical strength and UV resistance, properties less emphasized in the target compound’s structure. The absence of fluorine in the target may limit its use in high-performance coatings .

Table 1: Key Comparative Properties

Biological Activity

(E)-methyl 3-((3,5-dimethoxyphenyl)amino)-2-((2-nitrophenyl)sulfonyl)acrylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be characterized by its structural components:

- Acrylate moiety : Contributes to the compound's reactivity.

- 3,5-Dimethoxyphenyl group : Imparts specific electronic properties and steric factors influencing biological interactions.

- 2-Nitrophenylsulfonyl group : Enhances solubility and may play a role in receptor binding.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including antimicrobial, anticancer, and enzyme inhibition effects. The following sections detail these activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of compounds similar to (E)-methyl 3-((3,5-dimethoxyphenyl)amino)-2-((2-nitrophenyl)sulfonyl)acrylate show significant antimicrobial properties. For instance:

| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Type |

|---|---|---|---|

| 7b | 0.22 | 0.25 | Bactericidal |

| 4a | 0.30 | 0.35 | Bactericidal |

| 5a | 0.25 | 0.30 | Bactericidal |

These compounds exhibited effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The potential anticancer properties of (E)-methyl 3-((3,5-dimethoxyphenyl)amino)-2-((2-nitrophenyl)sulfonyl)acrylate have also been explored. In vitro studies indicated that the compound could inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The following table summarizes findings from various studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 10 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 12 | Induction of oxidative stress |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the phenyl groups and acrylate structure can significantly influence potency and selectivity against target enzymes or receptors.

- Substituent Variations : Adding electron-withdrawing or electron-donating groups can enhance or diminish activity.

- Chain Length Alterations : Variations in the length of alkyl chains attached to the acrylate can affect solubility and bioavailability.

Case Studies

Several case studies have investigated the efficacy of this compound in various biological assays:

- Study on Antibacterial Efficacy : A study demonstrated that derivatives with a nitro group showed improved antibacterial activity compared to their non-nitro counterparts .

- Cancer Cell Line Studies : A comparative analysis between several derivatives indicated that those with additional methoxy groups exhibited enhanced cytotoxicity against breast cancer cells .

Q & A

Basic: What are the recommended synthetic routes for preparing (E)-methyl 3-((3,5-dimethoxyphenyl)amino)-2-((2-nitrophenyl)sulfonyl)acrylate?

Methodological Answer:

The compound can be synthesized via a multi-step route:

Sulfonation: React 2-nitrophenylsulfonyl chloride with methyl acrylate to form the sulfonyl acrylate intermediate.

Amination: Introduce the 3,5-dimethoxyphenylamine group via nucleophilic substitution or Michael addition under basic conditions (e.g., K₂CO₃/DMF at 60–80°C).

Stereochemical Control: Ensure (E)-configuration by optimizing reaction temperature and solvent polarity (e.g., DMF or THF) .

Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water.

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Purity:

- HPLC: Use a C18 column with UV detection at 254 nm (mobile phase: acetonitrile/water, 70:30) to confirm >95% purity.

- TLC: Monitor reactions using silica plates (hexane:EtOAc = 3:1, Rf ≈ 0.4).

- Structural Confirmation:

- NMR: ¹H NMR (DMSO-d₆) should show peaks for methoxy groups (δ 3.75–3.85 ppm), sulfonyl protons (δ 8.10–8.30 ppm), and acrylate doublet (δ 6.50–7.20 ppm, J = 16 Hz for E-configuration).

- X-ray Crystallography: Resolve stereochemistry via single-crystal analysis, as demonstrated for structurally related acrylates .

Basic: What are the critical stability considerations for storage and handling?

Methodological Answer:

- Light Sensitivity: The nitro group and conjugated acrylate system make the compound light-sensitive. Store in amber vials at –20°C under inert gas (N₂/Ar).

- Moisture: Hygroscopic sulfonyl groups require desiccants (e.g., silica gel) in storage containers.

- Degradation Testing: Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolytic or oxidative degradation .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the nitro and sulfonyl groups?

Methodological Answer:

- Analog Synthesis: Prepare derivatives with modified substituents (e.g., replace nitro with cyano or sulfonyl with carbonyl groups).

- Biological Assays:

- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., COX-2 or NF-κB) .

Advanced: How should researchers resolve contradictions in reported bioactivity data for similar acrylate derivatives?

Methodological Answer:

- Meta-Analysis: Compare datasets from peer-reviewed studies (e.g., IC₅₀ values for antioxidant activity) to identify outliers.

- Experimental Replication: Standardize assay conditions (e.g., cell line passage number, serum-free media) to minimize variability .

- Cross-Validation: Use orthogonal methods (e.g., in vitro enzymatic assays vs. cell-based models) to confirm bioactivity .

Advanced: What computational strategies are recommended to predict the compound’s reactivity in complex biological systems?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gap for redox potential).

- MD Simulations: Simulate interactions with lipid bilayers (GROMACS) to assess membrane permeability.

- ADMET Prediction: Use SwissADME to estimate pharmacokinetic parameters (e.g., logP, BBB permeability) .

Advanced: How can researchers optimize experimental protocols for scaling up synthesis without compromising yield?

Methodological Answer:

- Flow Chemistry: Transition from batch to continuous flow systems to enhance heat/mass transfer and reduce side reactions.

- Catalytic Optimization: Screen Pd/C or Ni catalysts for hydrogenation steps to improve efficiency.

- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy for real-time reaction monitoring .

Advanced: What analytical techniques are suitable for detecting degradation products under physiological conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.